DSP-0565

Description

Structure

3D Structure

Properties

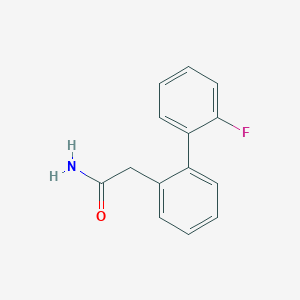

Molecular Formula |

C14H12FNO |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

2-[2-(2-fluorophenyl)phenyl]acetamide |

InChI |

InChI=1S/C14H12FNO/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H2,16,17) |

InChI Key |

MWAPNZXZUGCADE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)C2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of DSP-0565: A Novel Broad-Spectrum Anticonvulsant with a Unique GABAergic Signature

For Immediate Release

In the relentless pursuit of more effective and safer therapies for epilepsy, a promising new entity, DSP-0565, has emerged from the discovery pipeline. Identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, this novel compound has demonstrated a robust, broad-spectrum anticonvulsant profile in a range of preclinical models, positioning it as a potential therapeutic for both generalized and focal seizures.[1][2] At the heart of its therapeutic potential lies a purported "unique GABAergic function," a mechanism that distinguishes it from many existing anti-epileptic drugs (AEDs).[1] This technical guide aims to synthesize the currently available data to provide a comprehensive overview of the mechanism of action of this compound for researchers, scientists, and drug development professionals.

Core Anticonvulsant Activity: Preclinical Evidence

This compound has been rigorously evaluated in a battery of established rodent seizure models, consistently demonstrating significant anticonvulsant effects. Its efficacy spans models indicative of activity against different seizure types, underscoring its broad-spectrum potential.

Table 1: Preclinical Anticonvulsant Profile of this compound

| Preclinical Model | Seizure Type Represented | Observed Effect of this compound |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Anticonvulsant activity[1][2] |

| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized myoclonic seizures | Anticonvulsant activity[1][2] |

| 6 Hz Psychomotor Seizure Test | Therapy-resistant partial seizures | Anticonvulsant activity[1][2] |

| Amygdala Kindling Model | Complex partial seizures with secondary generalization | Significant reduction in after-discharge duration (ADD) and seizure stage; Improvement in after-discharge threshold (ADT) |

The potent activity of this compound in the amygdala kindling model is particularly noteworthy. By reducing the after-discharge duration and seizure stage while increasing the seizure threshold, this compound demonstrates an ability to both suppress existing seizure activity and prevent its spread.

The "Unique GABAergic Function": A Glimpse into the Mechanism

While the precise molecular details of this compound's interaction with the GABAergic system remain to be fully elucidated in publicly available literature, its description as having a "unique GABAergic function" suggests a novel mode of action.[1] Contextual clues from related compounds in development by the same pharmaceutical company, Sumitomo Pharma, point towards a potential mechanism involving positive allosteric modulation of the GABA-A receptor.

Specifically, a different compound from their pipeline, DSP-0378, is characterized as a gamma-aminobutyric acid (GABA) A receptor positive allosteric modulator that acts on various subtypes of GABA-A receptors, including those in both synaptic and extrasynaptic locations.[3] This modulation is described as being distinct from that of conventional GABA-A receptor potentiators like benzodiazepines and neurosteroids.[3] It is plausible that this compound shares a similar, nuanced mechanism of enhancing GABAergic inhibition.

Figure 1: Proposed signaling pathway for the GABAergic action of this compound.

This proposed mechanism suggests that this compound does not directly activate the GABA-A receptor but rather enhances the effect of the endogenous neurotransmitter GABA. By binding to an allosteric site, it may increase the frequency or duration of chloride channel opening in response to GABA binding, leading to enhanced neuronal hyperpolarization and a reduction in neuronal excitability. The potential action on extrasynaptic GABA-A receptors is significant, as these receptors are known to mediate tonic inhibition, a constant, low-level inhibition that plays a crucial role in regulating overall neuronal network excitability.

Experimental Protocols: A Methodological Overview

While specific, detailed protocols for the preclinical studies of this compound are not publicly available, the cited models are standard in anticonvulsant drug discovery. The following provides a generalized methodology for these key experiments.

Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Typically adult male mice or rats.

-

Procedure: An electrical stimulus is delivered via corneal or auricular electrodes, inducing a tonic hindlimb extension seizure.

-

Drug Administration: this compound would be administered at various doses and at a specified time point before the electrical stimulus.

-

Endpoint: The ability of this compound to prevent the tonic hindlimb extension is recorded. The dose that protects 50% of the animals (ED50) is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This model is used to screen for compounds that can prevent clonic seizures.

-

Animal Model: Typically adult male mice.

-

Procedure: A convulsant dose of pentylenetetrazol is injected subcutaneously.

-

Drug Administration: this compound is administered at various doses prior to the scPTZ injection.

-

Endpoint: The presence or absence of clonic seizures within a specified observation period is recorded, and the ED50 is determined.

Hz Psychomotor Seizure Test

This model is particularly relevant for identifying drugs effective against therapy-resistant partial seizures.

-

Animal Model: Typically adult male mice.

-

Procedure: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes for a longer duration than in the MES test.

-

Drug Administration: this compound is administered at various doses before the stimulus.

-

Endpoint: The ability of the compound to protect against the psychomotor seizure is assessed, and the ED50 is calculated.

Amygdala Kindling Model

This is a widely used model of temporal lobe epilepsy, reflecting the development and propagation of focal seizures.

-

Animal Model: Typically adult male rats.

-

Procedure: A stimulating electrode is surgically implanted in the amygdala. Repeated, initially subconvulsive electrical stimulations are delivered daily, leading to a progressive intensification of seizure activity (kindling).

-

Drug Administration: Once the animals are fully kindled (exhibiting consistent, severe seizures), this compound is administered at various doses.

-

Endpoint: The effect of the drug on the after-discharge duration (a measure of seizure activity in the brain), seizure severity score (e.g., using the Racine scale), and the after-discharge threshold (the minimum current required to elicit a seizure) is measured.

Figure 2: Generalized experimental workflow for preclinical anticonvulsant screening.

Future Directions and Unanswered Questions

The initial preclinical data for this compound are highly encouraging, suggesting a potent and broad-spectrum anticonvulsant with a potentially novel mechanism of action. However, several key questions remain to be addressed to fully understand its therapeutic potential:

-

Molecular Target Identification: What are the specific subunit(s) of the GABA-A receptor that this compound interacts with? Does it exhibit selectivity for certain receptor subtypes?

-

Quantitative Pharmacology: What are the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at its molecular target(s)?

-

Electrophysiological Characterization: How does this compound modulate GABA-evoked currents in native neurons and recombinant receptor systems? Does it affect the kinetics of channel opening and closing?

-

Synaptic vs. Extrasynaptic Action: What is the relative contribution of its effects on synaptic versus extrasynaptic GABA-A receptors to its overall anticonvulsant efficacy?

-

Clinical Data: What is the safety, tolerability, and efficacy profile of this compound in human clinical trials for epilepsy?

As this compound progresses through clinical development, the answers to these questions will be critical in defining its place in the armamentarium of anti-epileptic therapies. Its unique GABAergic mechanism holds the promise of a differentiated therapeutic profile, potentially offering improved efficacy and/or a better side-effect profile compared to existing treatments. The scientific and clinical communities eagerly await further data to fully characterize this promising new agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiles of Major Products under Development | Sumitomo Pharma [sumitomo-pharma.com]

In-depth Technical Guide: The Anticonvulsant Candidate DSP-0565

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a novel, broad-spectrum anti-epileptic drug (AED) candidate. Preclinical studies have demonstrated its anticonvulsant properties across a range of seizure models, suggesting a potential therapeutic application in epilepsy treatment. This technical guide provides a comprehensive overview of the chemical structure, known pharmacological data, and the putative mechanism of action of this compound. It is intended to serve as a foundational resource for researchers in the fields of neuroscience and drug development.

Chemical Structure and Properties

This compound is an organic compound with the systematic IUPAC name 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₂FNO |

| Molecular Weight | 229.25 g/mol |

| CAS Number | Not available |

| Appearance | Not available |

| Solubility | Not available |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound (2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide).

Pharmacological Profile: Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant effects in several established preclinical models of epilepsy. These models are crucial for evaluating the potential efficacy of new AEDs against different seizure types. The compound has shown activity in the following key assays:

-

Maximal Electroshock Seizure (MES) Test: This model is indicative of a compound's ability to prevent the spread of seizures, which is relevant for generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: Efficacy in this model suggests potential against absence seizures.

-

6 Hz Seizure Test: This model is used to identify drugs that may be effective against psychomotor seizures, which are often resistant to treatment.

-

Amygdala Kindling Model: This model of temporal lobe epilepsy is used to assess a compound's ability to suppress focal seizures and prevent epileptogenesis.

While specific quantitative data such as the median effective dose (ED50) for this compound in these models are not publicly available in the reviewed literature, its consistent activity across these diverse tests underscores its broad-spectrum potential.[1]

Mechanism of Action: Putative GABAergic Function

The precise molecular mechanism of action for this compound is currently not fully elucidated and requires further investigation.[1] However, it is reported to possess a "unique GABAergic function." The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for many existing AEDs. Modulation of GABAergic neurotransmission can lead to a reduction in neuronal excitability and, consequently, seizure suppression.

The diagram below illustrates a generalized workflow for investigating the anticonvulsant properties of a compound like this compound.

Caption: Experimental workflow for preclinical assessment of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its specific evaluation in anticonvulsant models are not extensively published. However, this section provides an overview of the standard methodologies for the key preclinical seizure models in which this compound has shown activity.

Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of a compound to prevent seizure spread.

Methodology:

-

Administer this compound or vehicle control to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).

-

At the time of expected peak drug effect, deliver a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes.

-

The stimulus is suprathreshold to induce a tonic hindlimb extension in control animals.

-

Observe the animals for the presence or absence of the tonic hindlimb extension. The absence of this endpoint is indicative of anticonvulsant activity.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Objective: To evaluate a compound's potential to elevate the seizure threshold.

Methodology:

-

Administer this compound or vehicle control to the animals.

-

After an appropriate pretreatment time, inject a convulsive dose of pentylenetetrazol subcutaneously.

-

Observe the animals for the onset and severity of seizures, typically clonic seizures lasting for a defined period.

-

Protection is defined as the absence of a generalized clonic seizure.

6 Hz Seizure Test

Objective: To identify compounds effective against treatment-resistant seizures.

Methodology:

-

Administer this compound or vehicle control.

-

At the time of peak effect, deliver a low-frequency (6 Hz), long-duration electrical stimulus via corneal electrodes.

-

Observe the animals for seizure activity, which typically manifests as a stun-like state with facial and forelimb clonus.

-

The absence of seizure activity indicates protection.

Amygdala Kindling Model

Objective: To assess a compound's efficacy against focal seizures and epileptogenesis.

Methodology:

-

Surgically implant an electrode into the amygdala of the animals.

-

Deliver brief, low-intensity electrical stimuli to the amygdala daily.

-

Over time, this repeated stimulation leads to the development of progressively more severe seizures, starting as focal seizures and potentially generalizing (the "kindling" process).

-

Once the animals are fully kindled (consistently exhibiting a generalized seizure), administer this compound or vehicle.

-

Stimulate the amygdala and record the afterdischarge duration and seizure severity. A reduction in these parameters indicates anticonvulsant activity.

The following diagram illustrates the logical relationship in the progression of preclinical anticonvulsant testing.

Caption: Progression of anticonvulsant screening models for this compound.

Signaling Pathway

While the specific molecular targets of this compound within the GABAergic system are not yet identified, the diagram below illustrates a simplified, hypothetical signaling pathway demonstrating how a compound might enhance GABAergic inhibition.

Caption: Hypothetical GABAergic signaling pathway modulated by this compound.

Conclusion

This compound is a promising anti-epileptic drug candidate with a demonstrated broad spectrum of anticonvulsant activity in preclinical models. Its unique GABAergic function suggests a mechanism of action that warrants further detailed investigation to identify its precise molecular targets. The data gathered to date supports its continued development as a potential therapeutic agent for the treatment of epilepsy. Further studies are required to establish its efficacy and safety profile in clinical settings.

References

DSP-0565: A Novel Broad-Spectrum Anti-Epileptic Agent with a Unique GABAergic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is an emerging investigational anti-epileptic drug (AED) with a promising broad-spectrum anti-convulsant profile.[1][2] Preclinical studies have demonstrated its efficacy in a variety of seizure models, suggesting its potential as a versatile therapeutic option for epilepsy. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs are available, a significant portion of patients continue to experience uncontrolled seizures, highlighting the need for novel therapeutics with improved efficacy and safety profiles. This compound has been identified as a promising candidate with a unique GABAergic function, distinguishing it from many existing treatments.[1] This document serves as a technical resource for the scientific community, summarizing the key preclinical findings and methodologies related to this compound.

Mechanism of Action

This compound is characterized as a potent anti-epileptic agent with a unique GABAergic function.[1] The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA). Its interaction with GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Many anti-epileptic drugs act by enhancing this GABAergic inhibition. While the precise molecular interactions of this compound are still under full investigation, its broad-spectrum activity suggests a comprehensive modulation of neuronal excitability.

Figure 1: Proposed mechanism of action for this compound.

Preclinical Efficacy

This compound has demonstrated significant anti-convulsant activity across a range of well-established preclinical seizure models.[1][2] These models are designed to mimic different types of human seizures and are crucial for predicting the clinical utility of a potential AED.

Summary of Anti-convulsant Activity

The following table summarizes the quantitative data from preclinical studies. The effective dose 50 (ED50) represents the dose of a drug that is effective in 50% of the tested population.

| Preclinical Model | Seizure Type Represented | Species | Route of Administration | ED50 (mg/kg) |

| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized tonic-clonic seizures | Mouse | Oral | Data not available |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Mouse | Oral | Data not available |

| 6 Hz Psychomotor Seizure Test | Psychomotor seizures | Mouse | Oral | Data not available |

| Amygdala Kindling | Complex partial seizures | Rat | Oral | Data not available |

Note: Specific ED50 values from the primary literature are not publicly available at this time. The available information indicates potent activity in these models.

Experimental Protocols

The following sections detail the methodologies used in the key preclinical experiments to evaluate the efficacy of this compound.

Animals

Male ddY mice and male Wistar rats were used for the preclinical seizure models. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All animal experiments were conducted in accordance with institutional guidelines.

Drug Administration

This compound was suspended in a 0.5% methylcellulose (B11928114) solution for oral administration. The volume of administration was typically 10 mL/kg for mice and 5 mL/kg for rats.

Seizure Models

Figure 2: General experimental workflow for preclinical evaluation.

This model is used to identify drugs that can prevent generalized tonic-clonic seizures.

-

Procedure: Mice are administered this compound or vehicle orally. After a predetermined time, pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is injected subcutaneously to induce seizures.

-

Endpoint: The ability of this compound to prevent the occurrence of tonic-clonic seizures is recorded.

The MES test is a widely used model for generalized tonic-clonic seizures.

-

Procedure: Following oral administration of this compound or vehicle, a brief electrical stimulus is delivered to the corneas of the mice.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.

This model is considered to be more resistant to standard AEDs and is used to identify drugs effective against psychomotor seizures.

-

Procedure: After administration of the test compound, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered to the corneas of the mice.

-

Endpoint: The ability of this compound to suppress seizure activity is observed and recorded.

Kindling is a phenomenon where repeated sub-convulsive electrical stimulation of the amygdala leads to the development of progressively more severe seizures. This model is considered to be representative of complex partial seizures.

-

Procedure: Rats are surgically implanted with an electrode in the amygdala. Following a stable period of kindled seizures, the effects of this compound or vehicle on seizure parameters are evaluated.

-

Endpoint: Seizure severity, duration, and the afterdischarge duration are measured to assess the anti-convulsant effect of the compound.

Safety and Tolerability

Preclinical assessments have indicated that this compound possesses a good safety margin.[1][2] Detailed toxicology and safety pharmacology studies are essential components of the drug development process and will be necessary to fully characterize the safety profile of this compound before it can proceed to clinical trials in humans.

Conclusion and Future Directions

This compound is a novel anti-epileptic drug candidate with a distinct GABAergic mechanism and a broad spectrum of anti-convulsant activity in preclinical models. Its efficacy in models of both generalized and partial seizures suggests its potential as a valuable addition to the therapeutic armamentarium for epilepsy. Further investigation into its precise molecular targets, pharmacokinetic profile, and long-term safety is warranted. The progression of this compound into clinical development will be a critical step in determining its ultimate role in the management of epilepsy.

References

Unraveling the Enigmatic GABAergic Function of DSP-0565: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of DSP-0565, a novel broad-spectrum anti-epileptic drug (AED) candidate, and its unique, yet enigmatic, GABAergic function. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, and outlines key experimental findings.

Executive Summary

This compound, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, has demonstrated significant anticonvulsant activity across a range of preclinical models, positioning it as a promising candidate for epilepsy treatment. Its pharmacological profile is distinguished by a "unique GABAergic function" that intriguingly does not involve direct binding to GABA-A receptor sites. This suggests the engagement of a novel molecular target within the GABAergic system, a departure from the mechanism of many conventional AEDs. While the precise molecular target remains the subject of ongoing investigation, the in vivo efficacy of this compound underscores its therapeutic potential.

In Vivo Anticonvulsant Activity of this compound

This compound has shown a robust and broad-spectrum anticonvulsant profile in various well-established rodent models of epilepsy. The median effective dose (ED50) has been determined in several key assays, demonstrating its potency in suppressing seizure activity.

| Experimental Model | Species | Route of Administration | ED50 (mg/kg) | Citation |

| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 44.46 | [1] |

| Rat | Intraperitoneal (i.p.) | 27.58 | [1] | |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Intraperitoneal (i.p.) | 104.29 | [1] |

| Rat | Intraperitoneal (i.p.) | 41.72 | [1] | |

| 6 Hz Psychomotor Seizure | Mouse | Not Specified | Not Specified | [1] |

| Amygdala Kindling | Rat | Not Specified | Not Specified | [1] |

The Unique GABAergic Mechanism of Action

A pivotal aspect of this compound's pharmacology is its effect on the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. However, extensive research has revealed a significant and unexpected finding.

This compound does not bind to GABA-A receptor binding sites. [2][3]

This crucial piece of evidence indicates that the observed GABAergic function of this compound is not mediated by direct interaction with the primary binding sites for GABA or benzodiazepines on the GABA-A receptor complex. This finding strongly suggests that this compound acts on a novel, yet to be identified, molecular target to exert its anticonvulsant effects through the GABAergic pathway.[2][3] The exact mechanism of this interaction is currently undetermined and represents a significant area for future research.

Proposed Signaling Pathway

The following diagram illustrates the current understanding of the GABAergic synapse and the hypothetical position of this compound's novel target.

Caption: Proposed GABAergic signaling pathway and the hypothesized novel target of this compound.

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly available, this section outlines the general methodologies for the key in vivo anticonvulsant assays used to characterize this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

Caption: Generalized workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that raise the seizure threshold.

Caption: Generalized workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.

6 Hz Psychomotor Seizure Test

This model is particularly relevant for identifying drugs effective against therapy-resistant partial seizures.

Caption: Generalized workflow for the 6 Hz psychomotor seizure test.

Amygdala Kindling Model

This is a model of chronic epilepsy that reflects the development and progression of focal seizures.

Caption: Generalized workflow for the amygdala kindling model of epilepsy.

Future Directions and Conclusion

This compound represents a significant advancement in the search for novel anti-epileptic therapies. Its broad-spectrum efficacy in preclinical models is promising. The most compelling aspect of this compound is its unique GABAergic mechanism that is independent of direct GABA-A receptor binding. The identification and characterization of its novel molecular target will be a critical next step in understanding its full therapeutic potential and in the development of a new generation of AEDs. Further research, including detailed in vitro studies and electrophysiological recordings, is necessary to elucidate the precise signaling cascade initiated by this compound and to fully unravel its innovative mechanism of action. The good safety margin reported in initial studies further enhances its profile as a clinical candidate.[1]

References

The Discovery and Development of DSP-0565: A Novel Broad-Spectrum Anticonvulsant Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DSP-0565, chemically identified as 2-(2′-fluoro-[1,1′-biphenyl]-2-yl)acetamide, is a novel investigational antiepileptic drug (AED) that has demonstrated a promising broad-spectrum anticonvulsant profile in preclinical studies. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It includes a summary of its anticonvulsant activity, and safety profile, detailed experimental methodologies for key preclinical models, and an exploration of its proposed mechanism of action centered on a unique GABAergic function. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs, a significant portion of patients continue to experience seizures, highlighting the unmet medical need for novel therapeutics with improved efficacy and safety profiles. The development of broad-spectrum AEDs, effective against a variety of seizure types, is a key objective in epilepsy research.

This compound emerged from a drug discovery program aimed at identifying novel compounds with broad-spectrum anticonvulsant activity. Initial research identified 2'-fluoro-N-methyl-[1,1'-biphenyl]-2-sulfonamide as a potent anticonvulsant; however, concerns over a reactive metabolite led to further optimization.[1] This effort resulted in the identification of this compound, a biphenyl (B1667301) acetamide (B32628) derivative, as a clinical candidate with a good safety margin and robust anticonvulsant effects in various preclinical models.[1]

Discovery and Synthesis

The discovery of this compound was the result of a targeted lead optimization effort to improve the metabolic profile of an earlier series of biphenyl sulfonamides.[1] The key modification was the replacement of the sulfonamide group with an acetamide moiety, which aimed to reduce the formation of reactive metabolites while retaining the desired anticonvulsant activity. The synthesis of this compound involves a multi-step process, which is detailed in the primary literature by Tanaka T, et al. (2019).

Preclinical Pharmacology

This compound has undergone evaluation in a battery of well-established preclinical seizure models to characterize its anticonvulsant activity and neurotoxicity. These models are crucial for predicting the potential clinical efficacy of a new AED.

Anticonvulsant Activity

This compound has demonstrated efficacy in models representing different seizure types, including generalized tonic-clonic seizures and focal seizures.[1][2]

Table 1: Anticonvulsant Profile of this compound in Rodent Models

| Seizure Model | Species | Route of Administration | Efficacy (ED50) |

| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | Data not available |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Intraperitoneal (i.p.) | Data not available |

| 6 Hz Seizure | Mouse | Intraperitoneal (i.p.) | Data not available |

| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | Significantly reduced after-discharge duration and seizure stage |

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. Specific ED50 values for this compound are not publicly available in the reviewed literature.

Neurotoxicity

The assessment of central nervous system (CNS) side effects is a critical component of AED development. The rotarod test is a standard method to evaluate motor coordination and potential neurological impairment.

Table 2: Neurotoxicity Profile of this compound

| Test | Species | Route of Administration | Neurotoxicity (TD50) |

| Rotarod Test | Mouse | Intraperitoneal (i.p.) | Data not available |

TD50 (Median Toxic Dose) is the dose at which 50% of the population experiences a toxic effect. Specific TD50 values for this compound are not publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are generalized protocols for the key experiments used to evaluate this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (or rats).

-

Procedure:

-

Administer this compound or vehicle control (e.g., saline) intraperitoneally.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that can prevent clonic seizures, often associated with absence seizures.

-

Animals: Male albino mice.

-

Procedure:

-

Administer this compound or vehicle control intraperitoneally.

-

After the pretreatment time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

-

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of a clonic seizure lasting for at least 5 seconds.

-

The ED50 is the dose that protects 50% of the animals from clonic seizures.

-

6 Hz Seizure Test

This model is considered a model of therapy-resistant focal seizures.

-

Animals: Male albino mice.

-

Procedure:

-

Administer this compound or vehicle control intraperitoneally.

-

After the pretreatment time, deliver a low-frequency electrical stimulus (6 Hz, 32-44 mA, 0.2 ms (B15284909) pulse width, 3 seconds duration) via corneal electrodes.

-

Observe the animals for seizure activity, characterized by a stun posture with forelimb clonus and Straub's tail.

-

The ED50 is the dose that protects 50% of the animals from the seizure.

-

Amygdala Kindling Model

This model mimics the progressive development of focal seizures into secondarily generalized seizures (epileptogenesis).

-

Animals: Male rats.

-

Procedure:

-

Surgically implant a bipolar electrode into the basolateral amygdala.

-

After a recovery period, deliver a daily, brief, low-intensity electrical stimulus to the amygdala.

-

Monitor the behavioral seizure severity using a standardized scale (e.g., Racine scale) and record the after-discharge duration (ADD) via electroencephalography (EEG).

-

Once the animals are fully kindled (consistently exhibiting stage 4 or 5 seizures), administer this compound or vehicle control.

-

Evaluate the effect of the compound on seizure stage, ADD, and the after-discharge threshold (ADT).

-

Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance.

-

Animals: Male albino mice.

-

Procedure:

-

Train the mice to walk on a rotating rod at a constant or accelerating speed.

-

On the test day, administer this compound or vehicle control intraperitoneally.

-

At various time points after administration, place the mice on the rotarod and measure the latency to fall.

-

The TD50 is the dose that causes 50% of the animals to fall from the rod within a specified time.

-

Mechanism of Action and Signaling Pathway

This compound is described as having a "unique GABAergic function".[1] While the precise molecular mechanism has not been fully elucidated in the publicly available literature, this suggests that this compound modulates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) system. A plausible mechanism is positive allosteric modulation of the GABA-A receptor.

Proposed GABAergic Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound as a positive allosteric modulator of the GABA-A receptor.

Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

Experimental Workflow for Mechanism of Action Studies

To elucidate the specific GABAergic mechanism of this compound, a series of in vitro and in vivo experiments would be necessary.

Caption: Experimental workflow to investigate the GABAergic mechanism of action of this compound.

Conclusion and Future Directions

This compound is a promising new antiepileptic drug candidate with a broad spectrum of activity in preclinical seizure models. Its development from a lead compound with metabolic liabilities to a clinical candidate with an improved safety profile demonstrates a successful lead optimization strategy. While its efficacy in established animal models is encouraging, further studies are required to fully characterize its pharmacological profile.

Key future research should focus on:

-

Elucidating the precise molecular mechanism of action: Identifying the specific GABA-A receptor subunit(s) that this compound interacts with will be crucial for understanding its unique GABAergic function.

-

Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling: This will be essential for predicting human dosage and exposure-response relationships.

-

Evaluation in chronic epilepsy models: Assessing the efficacy of this compound in models of chronic epilepsy will provide further insight into its potential for long-term seizure control and disease modification.

-

Clinical Trials: Ultimately, the efficacy and safety of this compound will need to be established in well-controlled clinical trials in patients with epilepsy.

The information gathered to date suggests that this compound holds potential as a valuable addition to the armamentarium of antiepileptic drugs.

References

The Structure-Activity Relationship of Biphenylacetamide Anticonvulsants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The biphenylacetamide scaffold has emerged as a promising pharmacophore in the development of new anticonvulsant agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of biphenylacetamide anticonvulsants, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and discovery workflows.

Core Structure and Pharmacophoric Features

The fundamental structure of a biphenylacetamide anticonvulsant consists of a biphenyl (B1667301) moiety linked to an acetamide (B32628) group. The general structure can be represented as follows:

Where Ar1 and Ar2 are phenyl rings, and R', R'', and substitutions on the aromatic rings are varied to modulate the anticonvulsant activity. Key pharmacophoric features often include a hydrophobic aromatic region, a hydrogen bond donor/acceptor site in the amide moiety, and an electron-donating group.[1]

Quantitative Structure-Activity Relationship (SAR)

The anticonvulsant activity of biphenylacetamide and related phenylacetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the acetamide moiety. The following tables summarize the quantitative SAR data from preclinical studies, primarily utilizing the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents.

Table 1: Anticonvulsant Activity of N-Substituted 2-Anilinophenylacetamides in the MES Test

| Compound ID | R (Substitution on Amide Nitrogen) | ED₅₀ (mg/kg, i.p. in mice) | Protective Index (PI = TD₅₀/ED₅₀) |

| 12 | 4-Fluorophenyl | 24.0 | 20.3 |

| 14 | 2,6-Dimethylphenyl | 8.0 | 87.5 |

| Phenytoin | (Standard) | 9.5 | 7.1 |

| Carbamazepine | (Standard) | 8.8 | 10.1 |

Data sourced from Shindikar et al. (2006)[2]

SAR Insights:

-

Compounds 12 and 14 demonstrated potent activity in the MES test, which is a model for generalized tonic-clonic seizures.[2]

-

The presence of a 2,6-dimethylphenyl group (14 ) on the amide nitrogen resulted in the most potent compound with a significantly high protective index, suggesting a favorable safety profile.[2]

-

These compounds were largely inactive in the scPTZ test, indicating selectivity for seizure spread rather than seizure threshold elevation.[2]

Table 2: Anticonvulsant Activity of N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test

| Compound ID | Substitution on Anilide Ring | Anticonvulsant Activity (MES, i.p. in mice) |

| 12 | 3-Cl | Protection at 100 mg/kg (0.5h) |

| 13 | 3-Cl (morpholino instead of phenylpiperazine) | Protection at 100 mg/kg (0.5h) and 300 mg/kg (4h) |

| 19 | 3-CF₃ | Protection at 300 mg/kg (0.5h) and 100 mg/kg (4h) |

| 20 | 3-CF₃ | ED₅₀ = 52.30 mg/kg (p.o. in rats) |

Data sourced from Kamiński et al. (2016)[3]

SAR Insights:

-

The anticonvulsant activity in this series was highly dependent on the substituent at the 3-position of the anilide ring.[3]

-

Trifluoromethyl (CF₃) substitution (19 , 20 ) was generally more favorable for activity compared to chloro (Cl) substitution.[3]

-

Compound 20 was identified as a potent derivative with oral activity in rats.[3]

Table 3: Anticonvulsant Activity of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (DSP-0565)

| Seizure Model | Animal Model | ED₅₀ (mg/kg) |

| MES | Mouse (i.p.) | 13 |

| scPTZ | Mouse (i.p.) | 26 |

| 6-Hz (44mA) | Mouse (i.p.) | 12 |

| Amygdala Kindling | Rat (p.o.) | 10 |

Data sourced from Tanaka et al. (2019)[4]

SAR Insights:

-

This compound, a biphenylacetamide derivative, demonstrated a broad-spectrum anticonvulsant profile, with activity in models of generalized tonic-clonic (MES), myoclonic (scPTZ), and therapy-resistant partial (6-Hz) seizures.[4]

-

The identification of this compound highlights the potential of the biphenylacetamide scaffold in developing broad-spectrum AEDs.[4]

Experimental Protocols

The preclinical evaluation of biphenylacetamide anticonvulsants relies on a battery of standardized in vivo seizure models. The following are detailed protocols for the key experiments cited.

Maximal Electroshock (MES) Test

Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Animals: Male albino mice (e.g., Swiss albino, 20-25 g).

Procedure:

-

Administer the test compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.) or orally (p.o.) to groups of mice.

-

At the time of predicted peak effect (typically 30-60 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.[1]

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To identify compounds that can raise the seizure threshold, modeling myoclonic and absence seizures.

Animals: Male albino mice (e.g., Swiss albino, 20-25 g).

Procedure:

-

Administer the test compound or vehicle to groups of mice.

-

At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

-

Observe the mice for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures.

-

The ED₅₀ is calculated.[1]

6-Hz Psychomotor Seizure Model

Objective: To identify compounds effective against therapy-resistant partial seizures.

Animals: Male albino mice (e.g., Swiss albino, 20-25 g).

Procedure:

-

Administer the test compound or vehicle to groups of mice.

-

At the time of predicted peak effect, deliver a 6 Hz electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) for 3 seconds through corneal electrodes.

-

Observe the mice for the presence or absence of seizure activity, characterized by a "stunned" posture with forelimb clonus and Straub's tail.

-

Protection is defined as the absence of this seizure behavior.

-

The ED₅₀ is determined at different current intensities.

Rotarod Neurotoxicity Test

Objective: To assess the motor impairment and acute neurotoxicity of the test compounds.

Procedure:

-

Mice are trained to remain on a rotating rod (e.g., 6 rpm).

-

After administration of the test compound, the ability of the mice to remain on the rod for a specified period (e.g., 1 minute) is assessed at various time points.

-

The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.[2]

Mandatory Visualizations

Proposed Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for many anticonvulsants, particularly those effective in the MES test, is the blockade of voltage-gated sodium channels (VGSCs).[5][6] Substituted phenylacetamides are known to act as VGSC blockers.[7] This action stabilizes the inactivated state of the channel, thereby reducing neuronal hyperexcitability.[6]

Caption: Proposed mechanism of action for biphenylacetamide anticonvulsants.

Drug Discovery and Development Workflow for Biphenylacetamide Anticonvulsants

The discovery and development of novel biphenylacetamide anticonvulsants follow a structured workflow, from initial design to preclinical evaluation.

Caption: A typical workflow for the discovery of biphenylacetamide anticonvulsants.

Conclusion

The biphenylacetamide scaffold represents a promising avenue for the development of novel anticonvulsant drugs with the potential for broad-spectrum activity and improved safety profiles. The structure-activity relationship studies indicate that substitutions on the phenyl rings and the amide moiety play a crucial role in modulating the anticonvulsant potency and selectivity. The primary mechanism of action is likely the blockade of voltage-gated sodium channels, a well-established target for antiepileptic drugs. Further research focusing on the systematic exploration of the biphenylacetamide chemical space and detailed mechanistic studies will be instrumental in the development of the next generation of antiepileptic therapies.

References

- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Target Identification and Validation of DSP-0565

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a novel, orally bioavailable small molecule that has demonstrated broad-spectrum anticonvulsant activity in a range of preclinical models of epilepsy. Developed as an analog of an earlier sulfonamide lead compound, this compound was optimized to improve its metabolic stability and reduce the potential for reactive metabolite formation. While its precise molecular target is yet to be definitively elucidated, extensive preclinical evidence points towards a mechanism of action involving the modulation of the GABAergic system. This technical guide provides a comprehensive overview of the available data on the target identification and validation of this compound, including a summary of its efficacy in established seizure models, detailed experimental protocols, and a discussion of its putative signaling pathways.

Preclinical Efficacy and Neurotoxicity

This compound has been systematically evaluated in a battery of rodent models designed to assess its anticonvulsant potential and neurotoxic liability. The compound has shown consistent efficacy in models of both generalized and partial seizures, positioning it as a broad-spectrum anti-epileptic drug (AED) candidate.

Anticonvulsant Activity

The anticonvulsant profile of this compound has been characterized in four key preclinical models: the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, the 6 Hz psychomotor seizure model, and the amygdala kindling model. These models are widely accepted for their predictive validity for different seizure types in humans.

| Preclinical Model | Seizure Type Modeled | Species | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Generalized tonic-clonic | Mouse | Oral (p.o.) | 9.8 |

| Subcutaneous Pentylenetetrazole (scPTZ) | Myoclonic, absence | Mouse | Oral (p.o.) | 15.4 |

| 6 Hz (32 mA) | Psychomotor, therapy-resistant partial | Mouse | Oral (p.o.) | 14.7 |

| Amygdala Kindling | Complex partial | Rat | Oral (p.o.) | 10 |

Table 1: Summary of the anticonvulsant efficacy of this compound in various preclinical models.

Neurotoxicity Assessment

The potential for motor impairment, a common side effect of AEDs, was assessed using the rotarod test in mice. This assay measures the ability of an animal to maintain balance on a rotating rod, with a shorter latency to fall indicating neurotoxicity.

| Assay | Endpoint | Species | Route of Administration | TD50 (mg/kg) | Protective Index (TD50/MES ED50) |

| Rotarod | Motor Impairment | Mouse | Oral (p.o.) | 68.4 | 7.0 |

Table 2: Neurotoxicity profile of this compound.

The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), provides a measure of the therapeutic window. A higher PI suggests a better safety margin. The PI of 7.0 for this compound in the MES model indicates a favorable separation between its anticonvulsant and neurotoxic effects.

Putative Mechanism of Action: GABAergic Modulation

While the direct molecular target of this compound remains to be definitively identified, current evidence strongly suggests that its anticonvulsant effects are mediated through the enhancement of GABAergic neurotransmission.[1] The broad-spectrum activity of this compound, similar to that of sodium valproate, is consistent with a mechanism that potentiates inhibitory signaling in the central nervous system.

The precise nature of this GABAergic modulation is still under investigation. Potential mechanisms could include:

-

Positive Allosteric Modulation of GABAA Receptors: this compound may bind to an allosteric site on the GABAA receptor complex, enhancing the receptor's response to endogenous GABA.

-

Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft, this compound could increase the concentration and duration of GABA's inhibitory action.

-

Modulation of GABA Synthesis or Metabolism: this compound could potentially influence the activity of enzymes involved in the synthesis (glutamic acid decarboxylase, GAD) or degradation (GABA transaminase, GABA-T) of GABA.

Further investigation using specific binding assays and electrophysiological studies is required to elucidate the exact molecular interaction responsible for the observed GABAergic effects of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Procedure:

-

Male ICR mice (or Sprague-Dawley rats) are fasted overnight with free access to water.

-

This compound or vehicle is administered orally (p.o.) at various doses.

-

At the time of peak drug effect (e.g., 30-60 minutes post-administration), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of electrolyte solution is applied to the eyes before electrode placement to ensure good electrical contact.

-

The animals are observed for the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this endpoint.

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To evaluate the ability of a compound to protect against clonic seizures induced by a chemical convulsant, suggesting efficacy against myoclonic and absence seizures.

Procedure:

-

Male ICR mice are treated with this compound or vehicle as described in the MES test protocol.

-

At the time of anticipated peak effect, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously in the loose skin on the back of the neck.

-

Animals are placed in individual observation chambers and monitored for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds) for a period of 30 minutes.

-

Protection is defined as the absence of a clonic seizure within the observation period.

-

The ED50 is calculated as described above.

6 Hz Psychomotor Seizure Model

Objective: To assess the efficacy of a compound against therapy-resistant partial seizures.

Procedure:

-

Male ICR mice are administered this compound or vehicle.

-

At the time of peak effect, a low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA for 3 seconds) is delivered via corneal electrodes.

-

The animals are observed for the presence of seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of this seizure behavior.

-

The ED50 is determined by probit analysis.

Amygdala Kindling Model

Objective: To evaluate the efficacy of a compound in a chronic model of temporal lobe epilepsy with focal seizures that secondarily generalize.

Procedure:

-

Male Sprague-Dawley rats are surgically implanted with a bipolar electrode in the basolateral amygdala under anesthesia.

-

Following a recovery period, a process of "kindling" is initiated. This involves the repeated application of a brief, low-intensity electrical stimulus to the amygdala once daily.

-

The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale). The animals are considered fully kindled when they consistently exhibit a stage 5 seizure (rearing and falling with tonic-clonic convulsions) on multiple consecutive stimulations.

-

Once a stable kindled state is achieved, the anticonvulsant effects of this compound are assessed. The compound or vehicle is administered p.o. prior to the delivery of the electrical stimulus.

-

The seizure stage and the afterdischarge duration (the duration of epileptiform electrical activity recorded from the amygdala electrode following the stimulus) are recorded.

-

The ED50 is calculated as the dose that produces a significant reduction in the mean seizure stage or afterdischarge duration.

Rotarod Neurotoxicity Assay

Objective: To assess the potential for a compound to cause motor impairment.

Apparatus: A rotating rod apparatus with adjustable speed.

Procedure:

-

Male ICR mice are trained to remain on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1-2 minutes) for at least two consecutive trials.

-

On the test day, the trained animals are administered this compound or vehicle.

-

At the time of anticipated peak drug effect, the mice are placed on the rotating rod, and the latency to fall is recorded. A trial is typically terminated after a maximum time (e.g., 3 minutes) if the animal does not fall.

-

Motor impairment is defined as the inability of the animal to remain on the rod for a predetermined cutoff time.

-

The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated using probit analysis.

Visualizations

Experimental Workflow for Preclinical Anticonvulsant Screening

References

In Vitro Characterization of DSP-0565: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-0565, chemically identified as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, is a promising broad-spectrum anti-epileptic drug (AED) candidate.[1] While extensive in vivo studies have demonstrated its potent anti-convulsant activities across various seizure models, detailed in vitro characterization data is not extensively available in the public domain. This technical guide synthesizes the current understanding of this compound, focusing on its presumed mechanism of action and the standard in vitro methodologies pertinent to its evaluation. This document is intended to provide a framework for researchers engaged in the study of this compound and similar AED candidates, outlining key experimental protocols and data presentation strategies.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel AEDs with broad-spectrum efficacy and improved safety margins remains a critical area of research. This compound has emerged as a significant clinical candidate, identified through optimization of a series of N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives.[2] Its chemical structure represents a departure from the initial sulfonamide-based compounds, offering an improved metabolic stability profile.[1] In vivo studies have established its efficacy in models of both generalized and partial seizures, including the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), 6 Hz, and amygdala kindling models.[1]

A key characteristic attributed to this compound is its "unique GABAergic function". The GABAergic system, being the primary inhibitory neurotransmitter system in the central nervous system, is a well-established target for many AEDs. This guide will delve into the probable in vitro assays required to elucidate and quantify the interaction of this compound with components of the GABAergic system.

In Vivo Anticonvulsant Profile of this compound

While this guide focuses on in vitro characterization, a summary of the in vivo anticonvulsant activity of this compound provides the foundational evidence for its therapeutic potential.

| In Vivo Model | Seizure Type Modeled | Reported Activity of this compound | Reference |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Potent anticonvulsant effect | [1][2] |

| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized clonic seizures | Potent anticonvulsant effect | [1][2] |

| 6 Hz Psychomotor Seizure Test | Psychomotor seizures (therapy-resistant) | Anticonvulsant activity | [1] |

| Amygdala Kindling | Complex partial seizures | Potent anticonvulsant effect | [1][2] |

Presumed Mechanism of Action: GABAergic Modulation

The assertion of a "unique GABAergic function" for this compound suggests a mechanism that enhances inhibitory neurotransmission. This could be achieved through various interactions with the GABAergic system. The following diagram illustrates potential points of intervention for a compound like this compound.

Caption: Hypothesized GABAergic mechanism of this compound.

Methodologies for In Vitro Characterization

The following sections detail the standard experimental protocols that would be employed to characterize the in vitro pharmacology of a novel AED candidate like this compound, with a focus on its potential GABAergic activity.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

-

Preparation of Synaptic Membranes:

-

Rodent (rat or mouse) cortical tissue is homogenized in ice-cold sucrose (B13894) buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The supernatant is then centrifuged at high speed to pellet the crude synaptic membranes.

-

The pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

Synaptic membranes are incubated with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol or [³H]gabazine).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a saturating concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

References

- 1. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: DSP-0565 and its Effects on Neuronal Excitability

For: Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-0565, chemically identified as 2-(2′-fluoro-[1,1′-biphenyl]-2-yl)acetamide, is a novel, broad-spectrum anti-epileptic drug (AED) candidate with a unique GABAergic mechanism of action. Preclinical studies have demonstrated its potent anticonvulsant effects across a range of seizure models, including those resistant to standard therapies. This document provides a comprehensive overview of the currently available data on this compound, focusing on its impact on neuronal excitability. It includes a summary of quantitative data from key preclinical studies, detailed experimental protocols for these assays, and visualizations of the proposed signaling pathways and experimental workflows.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous AEDs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a promising candidate, demonstrating a broad spectrum of activity in preclinical seizure models.[1] Its distinct GABAergic function suggests a mechanism of action that may differ from existing AEDs, offering potential for the treatment of pharmacoresistant epilepsy. This guide will delve into the technical details of the preclinical evaluation of this compound, providing a valuable resource for researchers in the field of epilepsy and neuropharmacology.

Quantitative Data on Anticonvulsant Activity

The anticonvulsant profile of this compound has been characterized in several well-established rodent models of epilepsy. The following tables summarize the key efficacy and safety data obtained in these studies.

| Model | Species | Route of Administration | ED50 (mg/kg) | Description of Effect |

| Maximal Electroshock (MES) | Mouse | Oral | Data not available | Protection against tonic-clonic seizures |

| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Oral | Data not available | Protection against clonic seizures |

| 6 Hz Psychomotor Seizure | Mouse | Oral | Data not available | Protection against psychomotor seizures |

Table 1: Efficacy of this compound in Acute Seizure Models

| Model | Species | Route of Administration | Parameter | Effect of this compound |

| Amygdala Kindling | Rat | Oral | After-discharge Threshold (ADT) | Improved |

| After-discharge Duration (ADD) | Significantly reduced | |||

| Seizure Stage | Significantly reduced |

Table 2: Efficacy of this compound in the Amygdala Kindling Model of Focal Epilepsy [1]

| Test | Species | Route of Administration | TD50 (mg/kg) |

| Rotarod Test | Mouse | Oral | Data not available |

Table 3: Neurotoxicity of this compound

Note: Specific ED50 and TD50 values are not publicly available in the reviewed literature. The tables indicate the types of effects observed.

Proposed Mechanism of Action: A Unique GABAergic Function

This compound is reported to exert its anticonvulsant effects through a "unique GABAergic function".[2] While the precise molecular details of this mechanism have not been fully elucidated in the public domain, it is hypothesized to involve the modulation of GABAergic neurotransmission, the primary inhibitory system in the central nervous system.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Animals

Male ddY mice and male Wistar rats were used for the in vivo studies. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments were conducted in accordance with institutional animal care and use guidelines.

Anticonvulsant Screening

The experimental workflow for the initial anticonvulsant screening of this compound is depicted below.

Caption: Workflow for preclinical anticonvulsant evaluation.

-

Apparatus: A constant current stimulator with corneal electrodes.

-

Procedure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds. Protection is defined as the absence of this endpoint.

-

Convulsant: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in a majority of untreated animals (e.g., 85 mg/kg).

-

Procedure: Animals are observed for a set period (e.g., 30 minutes) following PTZ injection.

-

Endpoint: The presence or absence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.

-

Apparatus: A constant current stimulator with corneal electrodes.

-

Procedure: A lower intensity, longer duration electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) is delivered through corneal electrodes.

-

Endpoint: The presence of seizure activity characterized by a stun, forelimb clonus, and twitching of the vibrissae. Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of stimulation.

Amygdala Kindling Model

This model is used to assess the efficacy of a compound against focal seizures and epileptogenesis.

References

An In-depth Technical Guide on the GABA-A Receptor Subtype Selectivity of DSP-0565

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific quantitative data on the GABA-A receptor subtype selectivity of the investigational compound DSP-0565 is not publicly available. This guide provides a comprehensive overview of the principles and methodologies used to determine the subtype selectivity of a compound like this compound, a broad-spectrum anti-epileptic agent with a unique GABAergic function.

Introduction to GABA-A Receptor Subtype Selectivity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary target, the GABA-A receptor, is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1][2]

GABA-A receptors are pentameric structures assembled from a diverse family of 19 subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3).[1] The specific subunit composition dictates the receptor's pharmacological and physiological properties. The most common isoform in the brain consists of two α, two β, and one γ subunit.[2] The differential distribution and function of these subtypes throughout the CNS present an opportunity for the development of targeted therapeutics with improved efficacy and reduced side effects.[3][4] For instance, α1-containing receptors are primarily associated with sedation, whereas α2- and α3-containing receptors are linked to anxiolytic effects, and α5-containing receptors are involved in learning and memory.[5]

For an anti-epileptic drug (AED) candidate like this compound, understanding its selectivity profile across different GABA-A receptor subtypes is crucial for elucidating its mechanism of action and predicting its clinical profile.

Methodologies for Determining GABA-A Receptor Subtype Selectivity

The characterization of a compound's GABA-A receptor subtype selectivity is a multi-step process involving both in vitro and in vivo approaches.

In Vitro Assessment of Subtype Selectivity

Radioligand binding assays are fundamental in determining the affinity of a test compound for specific receptor subtypes.[6] These assays measure the displacement of a radiolabeled ligand that is known to bind to a specific site on the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific GABA-A receptor subtypes.

Materials:

-

Cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing specific combinations of human GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[5]

-

Cell membrane preparations from these cell lines.

-

A suitable radioligand, such as [3H]flunitrazepam (for the benzodiazepine (B76468) site) or [3H]muscimol (for the GABA binding site).[7][8]

-

Test compound (e.g., this compound) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Scintillation fluid and a liquid scintillation counter.

-

Glass fiber filters and a cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the specific receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous substances.[6]

-

Assay Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[8]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each receptor subtype and radioligand.[8]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

Data Presentation:

The binding affinities (Ki values) for the test compound across different GABA-A receptor subtypes are summarized in a table for easy comparison.

| GABA-A Receptor Subtype | Test Compound Ki (nM) |

| α1β3γ2 | Hypothetical Value |

| α2β3γ2 | Hypothetical Value |

| α3β3γ2 | Hypothetical Value |

| α5β3γ2 | Hypothetical Value |

| Table 1: Illustrative table for presenting binding affinity data for a test compound like this compound across different GABA-A receptor subtypes. |

Workflow Diagram:

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) and patch-clamp, are used to measure the functional activity of a compound at specific GABA-A receptor subtypes.[10][11] These methods assess the ability of a compound to modulate the GABA-induced chloride current.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

Objective: To determine the functional potentiation (EC50) of GABA-induced currents by a test compound at specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs encoding the desired GABA-A receptor subunits.

-

Microinjection setup.

-

TEVC setup, including an amplifier, microelectrodes, and a perfusion system.

-

Recording solution (e.g., ND96).

-

GABA and test compound solutions at various concentrations.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.[9]

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application and Compound Modulation: Apply a low concentration of GABA (e.g., EC5-EC20) to establish a baseline current. Once the baseline is stable, co-apply the same concentration of GABA with varying concentrations of the test compound.[9]

-

Data Recording: Record the changes in the GABA-induced current in the presence of the test compound.

-

Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Calculate the percentage of potentiation and plot it against the compound concentration to determine the EC50 value.

Data Presentation:

The functional potency (EC50) and maximal efficacy (Emax) for the test compound at different GABA-A receptor subtypes are presented in a table.